1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide
Description
1-(1,3-Benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to an azetidine ring via a carboxamide group. The 2-fluorophenylmethyl substituent on the azetidine nitrogen introduces fluorination, which is known to enhance metabolic stability and modulate lipophilicity in medicinal chemistry . Benzothiazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and agrochemical applications .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-6-2-1-5-12(14)9-20-17(23)13-10-22(11-13)18-21-15-7-3-4-8-16(15)24-18/h1-8,13H,9-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXSXGVLUXHIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Azetidine Ring Formation: The azetidine ring is formed by the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative.
Coupling Reactions: The final step involves coupling the benzothiazole and azetidine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzothiazole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the JNK signaling pathway, which plays a role in cell survival and apoptosis . By inhibiting this pathway, the compound can promote cell survival and reduce cell death in certain conditions, such as ischemia.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)acetamide (BZ-IV)
- Core Structure : Benzothiazole linked to a piperazine-acetamide group.
- Key Differences: Lacks the azetidine ring and 2-fluorophenylmethyl substituent.
- Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide
- Core Structure : Benzothiazole with a sulfone (dioxido) and ketone group.
- Key Differences :
- Activity: Not reported, but sulfone-containing benzothiazoles are often explored as enzyme inhibitors.
Benthiavalicarb
- Core Structure : 6-Fluoro-1,3-benzothiazole with carbamoyl and carbamic acid groups.
- Key Differences :
- Stereochemistry (S/R configurations) critical for fungicidal activity, a feature absent in the target compound.
- Fluorine at the 6-position of benzothiazole vs. 2-fluorophenylmethyl in the target.
BI81694 (N-[6-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide)
- Core Structure : Pyridazine-furan-carboxamide with a 2-fluorophenyl group.
- Key Differences :
- Sulfanyl linker may increase susceptibility to oxidative metabolism compared to the azetidine ring.
- Furan moiety introduces aromatic heterocycle, altering electronic properties.
- Design Relevance : Demonstrates the utility of fluorophenyl groups in optimizing receptor binding .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Implications for Drug Design
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide is a member of the benzothiazole family, known for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves the reaction of 1,3-benzothiazole derivatives with fluorinated phenyl methyl groups and azetidine carboxamide frameworks. Various synthetic routes have been reported, including conventional and microwave-assisted techniques.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its antibacterial properties using agar diffusion methods and has demonstrated effectiveness against multiple pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of azetidine derivatives. For example, compounds containing the benzothiazole moiety have been shown to inhibit cell proliferation and induce apoptosis in human cancer cell lines, including breast and prostate cancers . The mechanism often involves the inhibition of specific enzymes related to cancer cell growth.
Anti-inflammatory Effects
The presence of the benzothiazole ring in this compound suggests potential anti-inflammatory properties. Similar compounds have been linked to the inhibition of inflammatory pathways, making them candidates for treating conditions associated with chronic inflammation .
Enzyme Inhibition
This compound also shows promise as an enzyme inhibitor. Research suggests that it may inhibit N-acylethanolamine acid amidase (NAAA), leading to increased levels of bioactive lipids that can modulate inflammatory responses .
Research Findings Summary
Case Studies
- Antibacterial Screening : A study conducted by Mistry et al. evaluated various azetidinone derivatives, including those with benzothiazole structures, demonstrating significant antibacterial activity against clinical isolates .
- Cancer Cell Line Evaluation : Fuselier et al. reported that certain azetidinone derivatives exhibited potent antiproliferative effects against MCF-7 breast carcinoma cells at nanomolar concentrations, supporting the anticancer potential of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
